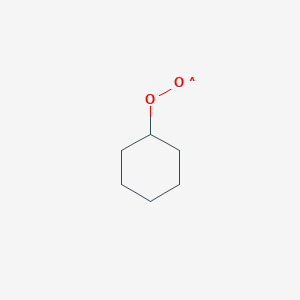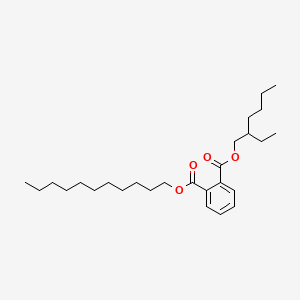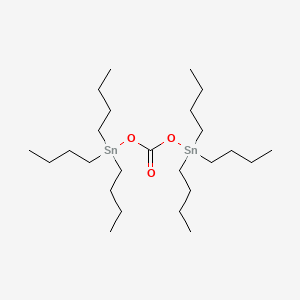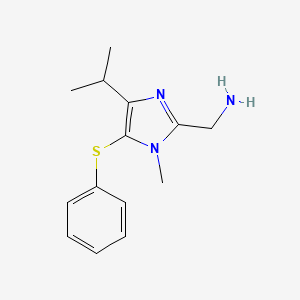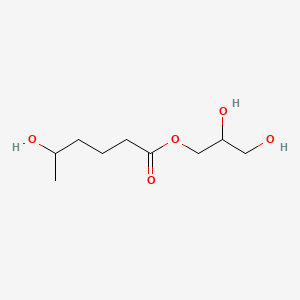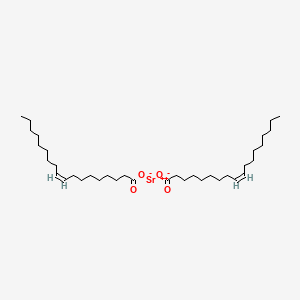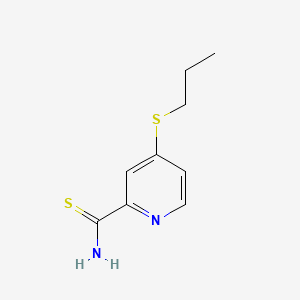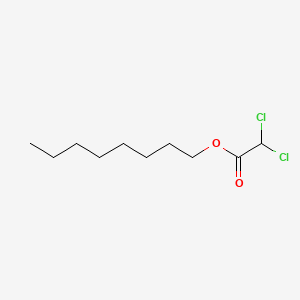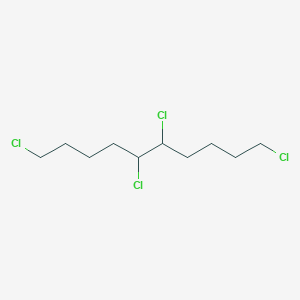
1,5,6,10-Tetrachlorodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,6,10-Tetrachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H18Cl4. This compound belongs to the class of chlorinated paraffins, which are widely used in various industrial applications due to their chemical stability and flame-retardant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5,6,10-Tetrachlorodecane can be synthesized through the chlorination of decane. The process involves the addition of chlorine gas to decane under controlled conditions, typically in the presence of UV light or a radical initiator to facilitate the reaction. The chlorination process can be fine-tuned to achieve the desired degree of chlorination .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination in a reactor where decane is exposed to chlorine gas. The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully controlled to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1,5,6,10-Tetrachlorodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated alcohols or acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated alkanes.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products:
Oxidation: Chlorinated alcohols and acids.
Reduction: Less chlorinated alkanes.
Substitution: Compounds with new functional groups replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1,5,6,10-Tetrachlorodecane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of chlorinated hydrocarbons and their reactions.
Biology: Investigated for its effects on biological systems, particularly in studies related to environmental toxicity.
Medicine: Explored for potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: Utilized as a flame retardant and plasticizer in various industrial products
Wirkmechanismus
The mechanism of action of 1,5,6,10-Tetrachlorodecane involves its interaction with biological membranes and enzymes. The compound can disrupt cell membranes, leading to cell lysis and death. It can also inhibit enzyme activity by binding to active sites, thereby interfering with metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- 1,2,9,10-Tetrachlorodecane
- 1,2,5,6,9-Pentachlorodecane
- 1,2,5,6,9,10-Hexachlorodecane
Comparison: 1,5,6,10-Tetrachlorodecane is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Compared to other similar compounds, it may exhibit different levels of toxicity and environmental persistence .
Eigenschaften
CAS-Nummer |
102880-00-2 |
|---|---|
Molekularformel |
C10H18Cl4 |
Molekulargewicht |
280.1 g/mol |
IUPAC-Name |
1,5,6,10-tetrachlorodecane |
InChI |
InChI=1S/C10H18Cl4/c11-7-3-1-5-9(13)10(14)6-2-4-8-12/h9-10H,1-8H2 |
InChI-Schlüssel |
QGQLFJYCDOAHGX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCl)CC(C(CCCCCl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


